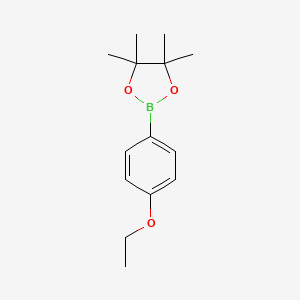![molecular formula C23H16N2O5 B2719841 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-30-1](/img/structure/B2719841.png)
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as benzochromenones . These are polycyclic aromatic compounds containing a benzene ring fused to a chromenone. The chromenone moiety consists of a benzene ring fused to a 4H-chromen-4-one. Your compound also seems to have a 1,2,4-oxadiazole ring and methoxy groups attached, which may significantly affect its properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the overall shape of the molecule, and its electronic structure would all play a role .Applications De Recherche Scientifique
Antimicrobial Activity
A study conducted by Bhat, Al-Omar, and Siddiqui (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, showing significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. The compounds were evaluated for their in vitro growth inhibition, highlighting the potential of such structures in antimicrobial applications (Bhat, Al-Omar, & Siddiqui, 2013).
Antioxidant and Antihyperglycemic Agents
Kenchappa et al. (2017) described the synthesis of coumarin derivatives containing pyrazole and indenone rings, identifying compounds with promising antioxidant and antihyperglycemic activities. This research suggests the potential therapeutic applications of these compounds in managing oxidative stress and diabetes (Kenchappa et al., 2017).
Antioxidant Properties
Poojari et al. (2016) synthesized salicylic acid derivatives, including some with 2H-chromen-2-one structures, and evaluated their antioxidant properties using DPPH spectrometric assay. The study indicates the efficacy of these compounds in impeding oxidative stress, with potential applications in preventing diseases like cancer or coronary heart disease (Poojari et al., 2016).
Photochromic Properties
Hobley et al. (2000) explored the photochromism of chromene crystals, revealing a new property of old chromenes. This research suggests the utility of such compounds in developing materials that respond to light, with possible applications in optical devices and materials science (Hobley et al., 2000).
Synthesis and Characterization
Numerous studies have focused on the synthesis, characterization, and application of chromene derivatives and related compounds in various fields, including medicinal chemistry, materials science, and organic synthesis. For example, the work by Al-ayed (2011) on synthesizing potential antibacterial and antioxidant derivatives underscores the versatility and significance of these compounds in scientific research (Al-ayed, 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-27-19-9-5-8-15(20(19)28-2)21-24-22(30-25-21)17-12-16-14-7-4-3-6-13(14)10-11-18(16)29-23(17)26/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRFFUODQAUFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

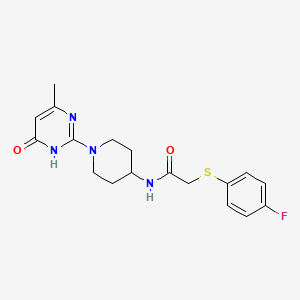


![8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline](/img/structure/B2719767.png)
![4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2719768.png)
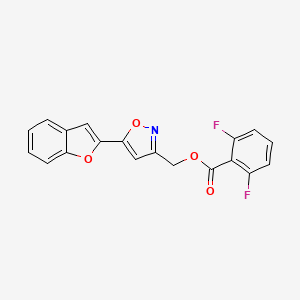
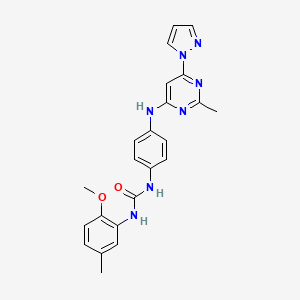
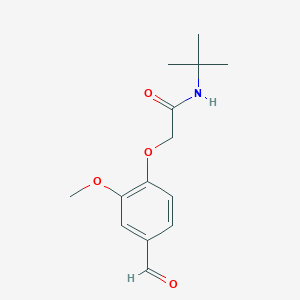
![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2719777.png)
![N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2719778.png)
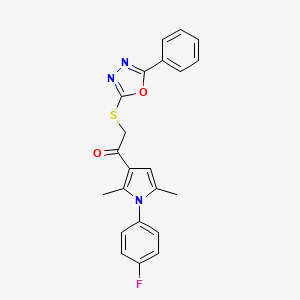
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2719780.png)
